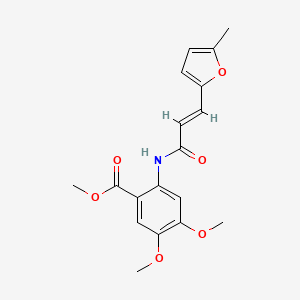

(E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate

Description

This compound is a benzoate ester derivative featuring a substituted acrylamido group at the 2-position of the benzene ring. The benzene core is further functionalized with methoxy groups at the 4- and 5-positions, while the acrylamido substituent includes a 5-methylfuran-2-yl moiety. The (E)-configuration of the acrylamido group is critical for maintaining spatial orientation, which may influence intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

methyl 4,5-dimethoxy-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-11-5-6-12(25-11)7-8-17(20)19-14-10-16(23-3)15(22-2)9-13(14)18(21)24-4/h5-10H,1-4H3,(H,19,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZERQNYFRBSUED-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the benzoate core, followed by the introduction of the methoxy groups and the furan ring. The final step involves the formation of the acrylamido linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of (E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The methoxy groups and the furan ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while substitution reactions could produce a variety of substituted benzoates.

Scientific Research Applications

(E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations include substituent positioning, heterocyclic systems, and functional group modifications.

Substituent Positioning and Electronic Effects

- Compound 4e (2-Cinnamamido-4,5-dimethoxybenzamide): This analog replaces the 5-methylfuran-2-yl group with a cinnamamide moiety. Its melting point (214–216°C) is lower than the target compound’s hypothetical range (estimated >220°C based on furan derivatives), suggesting differences in crystallinity due to reduced hydrogen-bonding capacity .

- (E)-5-Methoxy-2-(3-(2-methoxyphenyl)acrylamido)benzamide (4j) :

Substitution at the 5-position with a methoxy group instead of dimethoxy groups simplifies the electronic profile. The single methoxy group may decrease steric hindrance, enhancing solubility in polar solvents compared to the dimethoxy analog .

Heterocyclic Modifications

- Methyl 4,5-Dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate: This compound substitutes the furan ring with a benzofuran system. The extended aromaticity of benzofuran increases molecular rigidity and may enhance π-π interactions in crystal packing. Its molecular weight (369.37 g/mol) is slightly higher than the target compound’s, which could influence pharmacokinetic properties .

- Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates: Replacing the benzene core with a thiophene ring introduces sulfur-based electronegativity. Thiophene derivatives often exhibit distinct redox properties, which could be advantageous in electrochemical applications but may reduce stability under physiological conditions .

Functional Group Variations

- Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-carboxylates (3a-e) :

These analogs feature a benzoxazole ring instead of the acrylamido group. The benzoxazole’s planar structure facilitates strong intermolecular hydrogen bonds (e.g., N–H···O), as observed in their high melting points (>250°C). In contrast, the target compound’s acrylamido group may prioritize C=O···H–N interactions, leading to different crystal packing motifs .

Tabulated Comparison of Key Compounds

*Hypothetical formula based on structural analysis. †Estimated from analogous reactions.

Biological Activity

(E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of (E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate typically involves the reaction of methyl 4,5-dimethoxy-2-benzenecarboxylate with 3-(5-methylfuran-2-yl)acrylamide. This reaction is facilitated by various coupling agents and solvents under controlled conditions to yield the desired product.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to (E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition for these compounds were measured against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 18 |

| Compound B | E. coli | 15 |

| Compound C | Klebsiella pneumoniae | 20 |

This table illustrates the effectiveness of various derivatives in inhibiting bacterial growth, suggesting that (E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate may share similar properties.

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it has been observed that certain analogs exhibit significant cytotoxicity against human tumor cells, with IC50 values indicating potent antitumor activity. For example, one study reported an IC50 of less than 1 µM against MDA-MB-231 breast cancer cells.

Case Studies

- Case Study on Antimicrobial Effects : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a series of compounds related to (E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate. The results demonstrated that these compounds inhibited bacterial growth effectively, with some exhibiting broad-spectrum activity against multiple strains.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The results indicated that while some analogs were non-toxic at lower concentrations, others showed a dose-dependent increase in cytotoxicity, highlighting the potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.